(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid
Description
The compound “(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-hexanoic acid” is a highly complex peptide derivative characterized by multiple chiral centers and functional groups, including amino, hydroxyl, carboxy, and methylsulfanyl moieties. Its structure comprises a branched hexanoic acid backbone with sequential amino acid residues (e.g., tyrosine, histidine, phenylalanine) and modified side chains.
Properties
Molecular Formula |
C89H133N25O22S |
|---|---|
Molecular Weight |
1937.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C89H133N25O22S/c1-50(2)74(86(133)100-46-71(118)102-59(21-9-12-33-90)77(124)107-64(88(135)136)23-11-14-35-92)113-85(132)70-25-16-37-114(70)87(134)63(22-10-13-34-91)103-72(119)45-99-76(123)67(41-53-43-98-58-20-8-7-19-56(53)58)110-78(125)60(24-15-36-97-89(94)95)104-81(128)66(39-51-17-5-4-6-18-51)109-83(130)68(42-54-44-96-49-101-54)111-79(126)61(30-31-73(120)121)105-80(127)62(32-38-137-3)106-84(131)69(48-116)112-82(129)65(108-75(122)57(93)47-115)40-52-26-28-55(117)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,98,115-117H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H,96,101)(H,99,123)(H,100,133)(H,102,118)(H,103,119)(H,104,128)(H,105,127)(H,106,131)(H,107,124)(H,108,122)(H,109,130)(H,110,125)(H,111,126)(H,112,129)(H,113,132)(H,120,121)(H,135,136)(H4,94,95,97)/t57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,74-/m0/s1 |
InChI Key |
BLBPSTKPAGOHPL-OWTLXNSISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the sequential addition of amino acids through peptide bond formation. Each step involves specific reagents and catalysts to ensure the correct stereochemistry and sequence of amino acids.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the complex sequence of reactions required. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. This method allows for the efficient and scalable production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized under specific conditions.
Reduction: Certain functional groups within the compound can be reduced to their corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity:
Research indicates that peptides similar to the structure of the compound may exhibit anticancer properties. For instance, modifications in peptide sequences can enhance their ability to target cancer cells selectively. The compound's structure allows for potential binding to specific receptors on cancer cells, which could lead to apoptosis or inhibition of tumor growth .
Case Study:
A study on peptide-based drugs highlighted the effectiveness of certain amino acid sequences in inducing cell death in various cancer cell lines. The findings suggest that compounds with similar structural motifs may be developed into effective anticancer agents .
2. Antimicrobial Properties:
Peptides are known for their antimicrobial activities, and the compound's structure suggests it could possess similar properties. Peptides that mimic natural antimicrobial peptides have been shown to disrupt bacterial membranes, leading to cell lysis.
Case Study:
Research has demonstrated that certain peptide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be further explored for its potential as an antimicrobial agent .
3. Drug Delivery Systems:
The complex structure of the compound allows for its potential use in drug delivery systems, particularly in targeted therapies. By conjugating drugs to peptide carriers, it may enhance bioavailability and reduce side effects.
Case Study:
Studies have shown that peptides can be used to deliver chemotherapeutic agents directly to tumor sites, improving therapeutic outcomes while minimizing systemic toxicity .
Biochemical Research Applications
1. Enzyme Inhibition:
The compound may serve as a scaffold for designing enzyme inhibitors. Its structural features can be modified to enhance binding affinity to specific enzymes involved in metabolic pathways.
Case Study:
Research has focused on designing peptide inhibitors for proteases involved in disease processes, demonstrating that small modifications can significantly enhance inhibitory activity .
2. Therapeutic Peptides Development:
The compound's intricate amino acid sequence provides a template for developing novel therapeutic peptides targeting various diseases, including metabolic disorders and autoimmune diseases.
Case Study:
Peptides derived from similar structures have been successfully developed into therapeutics for conditions like diabetes and obesity, showcasing the versatility of peptide-based drugs .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Variations
Key structural analogs include:
(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl-containing peptides (e.g., ): These share tyrosine-like residues but lack the methylsulfanyl and carboxybutanoyl groups present in the target compound.
However, the target compound’s polar functional groups (e.g., amino, hydroxyl) contrast sharply with PBDEs’ nonpolar nature .
NMR Chemical Shift Comparisons
The target compound’s proton and carbon chemical shifts can be inferred from analogous peptide systems:
Notably, the H3' proton shift in the target compound (predicted ~7.5 ppm) aligns with modifications observed in ADP-ribose derivatives, where acetylation or sulfanyl substitution induces upfield/downfield shifts .
Biological Activity
The compound known as (2S)-6-amino-2-[[(2S)-6-amino-... is a complex peptide with significant potential in various biological applications. Its extensive structure suggests multiple sites for biological activity, which may influence various physiological processes. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound has a molecular formula of C64H123N11O13S and a molecular weight of 1286.8 g/mol. The intricate structure includes multiple amino acid residues, which are crucial for its biological function. The presence of various functional groups such as carboxylic acids, amines, and hydroxy groups contributes to its solubility and interaction with biological systems.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Binding : The peptide's structure allows it to bind to specific receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : Certain configurations may inhibit enzymes critical in metabolic pathways, thereby altering physiological responses.
2. Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Antidiabetic Effects : Peptides resembling this compound have been shown to enhance insulin secretion and improve glucose metabolism, making them candidates for diabetes treatment .
- Antitumor Activity : Studies on related compounds suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
3. Case Studies
A review of literature reveals several case studies highlighting the biological activity of structurally related peptides:
- Diabetes Management : A study demonstrated that a peptide analog significantly reduced blood glucose levels in diabetic models by enhancing insulin sensitivity .
- Cancer Research : Another study reported that a similar compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Data Tables
The following table summarizes key findings from recent studies on the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
